molecular formula C10H12O3 B11719467 Methyl (R)-2-(4-Hydroxyphenyl)propanoate

Methyl (R)-2-(4-Hydroxyphenyl)propanoate

Cat. No.: B11719467
M. Wt: 180.20 g/mol
InChI Key: QOHGMEYPUKSMST-SSDOTTSWSA-N
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Description

Methyl ®-2-(4-Hydroxyphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyphenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-(4-Hydroxyphenyl)propanoate typically involves the esterification of ®-2-(4-Hydroxyphenyl)propanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-(4-Hydroxyphenyl)propanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(4-Hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

    Reduction: Formation of ®-2-(4-Hydroxyphenyl)propanol.

    Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl ®-2-(4-Hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl ®-2-(4-Hydroxyphenyl)propanoate exerts its effects is primarily through its interaction with free radicals. The hydroxy group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant properties. This compound can also interact with various molecular targets and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
  • Methyl 3-(4-hydroxyphenyl)propionate

Uniqueness

Methyl ®-2-(4-Hydroxyphenyl)propanoate is unique due to its specific stereochemistry and the presence of a hydroxyphenyl group. This configuration imparts distinct chemical and biological properties compared to other similar compounds. For example, its antioxidant activity is enhanced due to the specific positioning of the hydroxy group .

Biological Activity

Methyl (R)-2-(4-Hydroxyphenyl)propanoate, also known as Methyl 3-(4-hydroxyphenyl)propionate or D-MAQ, is an organic compound notable for its diverse biological activities and applications in various fields, particularly agriculture and pharmaceuticals. This article delves into its biological activities, mechanisms of action, and potential applications supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12O4
  • Molecular Weight : Approximately 196.2 g/mol
  • Structural Characteristics : The compound features a propanoate group attached to a hydroxyphenyl moiety, with a chiral center that influences its biological activity.

Biological Activities

  • Nitrification Inhibition
    • This compound has been identified as a potential nitrification inhibitor. It modulates soil nitrogen dynamics by inhibiting ammonia-oxidizing bacteria, which can enhance plant growth and optimize fertilizer use in agricultural settings .
  • G Protein-Coupled Receptor Activity
    • This compound may act as an agonist for G protein-coupled receptor 40 (GPR40), suggesting potential antidiabetic properties. GPR40 is involved in insulin secretion and glucose homeostasis, indicating that this compound could be beneficial for metabolic disorders.
  • Root System Architecture Modulation
    • Research indicates that it influences root system architecture by inhibiting primary root elongation while promoting lateral root formation. This effect is mediated through alterations in auxin metabolism and signaling pathways .

The biological activities of this compound can be attributed to its interaction with various biological systems:

  • Nitrification Inhibition Mechanism : The compound inhibits specific enzymes in ammonia-oxidizing bacteria, which are crucial for the nitrification process. This inhibition leads to reduced nitrogen loss from soils, thereby enhancing nitrogen use efficiency in crops .
  • GPR40 Agonism : By activating GPR40, the compound may enhance insulin secretion from pancreatic β-cells, improving glucose metabolism and potentially aiding in diabetes management.
  • Auxin Signaling Modulation : The modulation of auxin distribution in roots affects cell division and growth patterns, leading to changes in root architecture that can enhance nutrient uptake and plant resilience .

Research Findings

Recent studies have provided insights into the efficacy and potential applications of this compound:

Study FocusFindings
Nitrification InhibitionDemonstrated significant inhibition of ammonia-oxidizing bacteria, leading to enhanced root growth and nutrient uptake in plants .
GPR40 ActivationShowed promise as an antidiabetic agent through improved insulin secretion mechanisms.
Root ArchitectureInhibited primary root elongation while promoting lateral root formation via auxin signaling pathways .

Case Studies

  • Agricultural Applications : In a field trial, the application of this compound resulted in increased crop yields due to enhanced nitrogen retention and improved root architecture. This study highlights the compound's potential as an environmentally friendly alternative to traditional nitrification inhibitors.
  • Pharmaceutical Potential : A study exploring the effects of various compounds on cancer cell lines found that derivatives of this compound exhibited antiproliferative effects against HCT-116 cells, indicating potential for further development as anticancer agents .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (2R)-2-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1

InChI Key

QOHGMEYPUKSMST-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

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